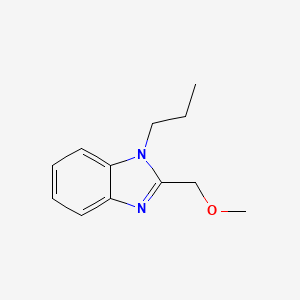![molecular formula C18H16N2O4 B5852043 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5852043.png)
3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid, also known as FPP, is a synthetic compound that has been widely studied for its potential applications in scientific research. FPP belongs to a class of compounds known as pyrrole-based molecules, which have been shown to exhibit a range of biological activities.
作用机制
The mechanism of action of 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is not fully understood, but it is thought to involve the inhibition of various signaling pathways and enzymes. 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. It has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC).
Biochemical and Physiological Effects
3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of inflammatory cytokine production, suppression of cancer cell proliferation, and inhibition of viral replication. It has also been shown to modulate the expression of various genes involved in inflammation, cell cycle regulation, and apoptosis.
实验室实验的优点和局限性
3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has several advantages for use in lab experiments, including its synthetic accessibility, high purity, and stability. It has also been shown to exhibit low toxicity and minimal side effects. However, 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has several limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins.
未来方向
There are several future directions for research on 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid, including the identification of its specific targets and mechanisms of action, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic applications in various disease states. 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has shown promise as a potential anti-inflammatory, anti-cancer, and anti-viral agent, and further research is needed to fully understand its biological activities and potential clinical applications.
Conclusion
In conclusion, 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is a synthetic compound that has been widely studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has several advantages for use in lab experiments, but also has limitations that need to be considered. Future research on 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is needed to fully understand its biological activities and potential clinical applications.
合成方法
The synthesis of 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid involves several steps, starting with the reaction of 2-furoyl chloride with phenylhydrazine to form 1-(2-furoylamino)-5-phenyl-1H-pyrrole-2-carboxylic acid hydrazide. This compound is then reacted with acryloyl chloride to form the final product, 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid. The synthesis of 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been optimized and improved over the years, with various modifications to the reaction conditions and reagents used.
科学研究应用
3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied extensively in vitro and in vivo for its potential applications in scientific research. 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to suppress the proliferation of cancer cells. It has also been shown to inhibit the replication of several viruses, including influenza virus and HIV-1.
属性
IUPAC Name |
3-[1-(furan-2-carbonylamino)-5-phenylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-17(22)11-9-14-8-10-15(13-5-2-1-3-6-13)20(14)19-18(23)16-7-4-12-24-16/h1-8,10,12H,9,11H2,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHHAKAEJQYHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2NC(=O)C3=CC=CO3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


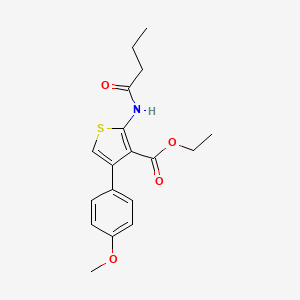
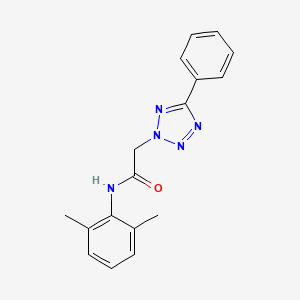
![isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5851989.png)
![2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide](/img/structure/B5852001.png)
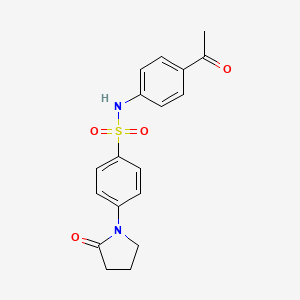
![2-(4-chlorophenyl)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5852036.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5852049.png)
![4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5852054.png)

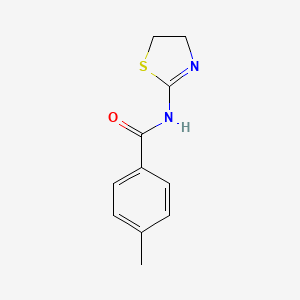
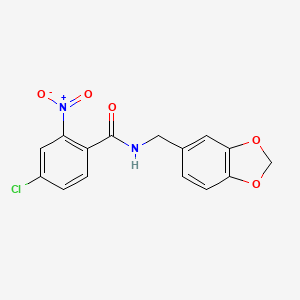
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate](/img/structure/B5852084.png)
